8-iso-15-keto Prostaglandin F2 alpha

Thromboxane receptor pharmacology Vascular biology Isoprostane signaling

8-iso-15-keto Prostaglandin F2α (8-iso-15-keto PGF2α; CAS 191919-01-4) is a 15-keto metabolite of the F2-isoprostane 8-iso-PGF2α, formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid followed by metabolic dehydrogenation at C-15. It is a naturally occurring isoprostane detected in rabbits, monkeys, and humans following 8-iso-PGF2α infusion, representing approximately 19% of plasma radioactivity at 1.5 minutes post-administration.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B15337898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso-15-keto Prostaglandin F2 alpha
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
InChIKeyLOLJEILMPWPILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-iso-15-keto Prostaglandin F2α: A Distinct Isoprostane Metabolite for Oxidative Stress and TP Receptor Research


8-iso-15-keto Prostaglandin F2α (8-iso-15-keto PGF2α; CAS 191919-01-4) is a 15-keto metabolite of the F2-isoprostane 8-iso-PGF2α, formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid followed by metabolic dehydrogenation at C-15 [1]. It is a naturally occurring isoprostane detected in rabbits, monkeys, and humans following 8-iso-PGF2α infusion, representing approximately 19% of plasma radioactivity at 1.5 minutes post-administration [2]. The compound is a partial agonist of the thromboxane (TP) receptor with vasoconstrictor activity (pD2 = 5.8) and is primarily utilized as an analytical reference standard for mass spectrometry-based quantification of oxidative stress biomarkers [3].

Why 8-iso-15-keto Prostaglandin F2α Cannot Be Replaced by 8-iso-PGF2α or Other Prostaglandin Analogs


Substitution of 8-iso-15-keto PGF2α with its parent compound 8-iso-PGF2α, or with the enzymatically-derived 15-keto-PGF2α, introduces critical experimental confounding factors. 8-iso-PGF2α is a potent vasoconstrictor with EC50 values in the low nanomolar range (2.1–50 nM) across various vascular beds [1], whereas 8-iso-15-keto PGF2α exhibits markedly reduced potency as a TP receptor partial agonist (pD2 = 5.8, equivalent to EC50 ≈ 1.6 μM) . Furthermore, 8-iso-15-keto PGF2α is a major early-phase metabolite comprising 19% of circulating isoprostane species at 1.5 minutes post-infusion, making it essential for accurate pharmacokinetic modeling of isoprostane metabolism [2]. In immunoassays, antibodies raised against 8-iso-PGF2α show only 1.7% cross-reactivity with 8-iso-15-keto-13,14-dihydro-PGF2α, demonstrating that structurally similar metabolites are not immunologically equivalent [3]. Substitution therefore invalidates quantitative comparisons of oxidative stress biomarker levels, confounds pharmacological studies of TP receptor signaling, and undermines metabolic pathway tracing experiments.

Quantitative Differentiation of 8-iso-15-keto Prostaglandin F2α Against Key Comparators


Partial TP Receptor Agonism: pD2 5.8 Versus Full Agonist U-46619

8-iso-15-keto PGF2α acts as a partial agonist at the thromboxane (TP) receptor with a pD2 of 5.8 (EC50 ≈ 1.6 μM) in rat isolated thoracic aorta, whereas the synthetic full agonist U-46619 exhibits substantially greater potency with EC50 values of 2.5–35 nM across various vascular and platelet assays . This partial agonism profile distinguishes 8-iso-15-keto PGF2α from both the parent 8-iso-PGF2α (EC50 2.1–50 nM in retinal and brain microvessels) and from full TP agonists, enabling its use as a tool to investigate biased signaling or partial receptor activation states [1].

Thromboxane receptor pharmacology Vascular biology Isoprostane signaling

Metabolic Stability: 19% Plasma Composition at 1.5 Minutes Post-Infusion

Following intravenous administration of tritiated 8-iso-PGF2α in rabbits, 8-iso-15-keto PGF2α constituted 19% of total plasma radioactivity at 1.5 minutes, compared to 64% for unmetabolized 8-iso-PGF2α and 13% for β-oxidized products [1]. By 20 minutes post-infusion, 8-iso-15-keto PGF2α levels declined to 2% of plasma radioactivity, while β-oxidized metabolites dominated at 88% [1]. This rapid appearance and subsequent decline establish 8-iso-15-keto PGF2α as the predominant early-phase circulating metabolite, a kinetic profile distinct from the enzymatically-derived 15-keto-13,14-dihydro-PGF2α (PGFM) which accumulates as a stable plasma metabolite of COX-derived PGF2α [2].

Isoprostane metabolism Pharmacokinetics Oxidative stress biomarker

Distinct Isoprostane Receptor Binding: Kd 31.8 nM for F2-Isoprostane Receptor

Radioligand binding studies using rat aortic smooth muscle cells demonstrate that 8-iso-PGF2α binds to a distinct F2-isoprostane receptor with a dissociation constant (Kd) of 31.8 ± 5.7 nM, which is pharmacologically separable from the thromboxane A2 (TxA2) receptor [1]. While 8-iso-15-keto PGF2α has not been directly characterized at the isoprostane receptor, its structural modification at C-15 (keto versus hydroxyl) is known to attenuate receptor binding and activity in prostaglandin analogs [2]. This contrasts with the enzymatically-derived 15-keto-PGF2α, which exhibits minimal vasoactivity and is primarily a metabolic inactivation product, and with 8-iso-13,14-dihydro-15-keto PGF2α, which weakly inhibits U-46619-induced platelet aggregation without consistent efficacy across donors [3][4].

Isoprostane receptor pharmacology Signal transduction Receptor binding

Antibody Cross-Reactivity: 1.7% for 8-iso-15-keto-13,14-dihydro-PGF2α in 8-iso-PGF2α RIA

In a validated radioimmunoassay (RIA) for 8-iso-PGF2α, the antibody exhibited only 1.7% cross-reactivity with 8-iso-15-keto-13,14-dihydro-PGF2α, 9.8% with 8-iso-PGF2β, and ≤1.1% with PGF2α, 15-keto-PGF2α, and 15-keto-13,14-dihydro-PGF2α [1]. While 8-iso-15-keto PGF2α itself was not included in this cross-reactivity panel, the low cross-reactivity observed for its 13,14-dihydro analog indicates that 15-keto isoprostane metabolites are immunologically distinct from the parent 8-iso-PGF2α. This contrasts sharply with LC-MS/MS methods, which can simultaneously quantify 8-iso-PGF2α and its metabolites with high specificity and precision (intraday CV 4.68% for plasma, 3.83% for urine) [2]. For reference, commercial 8-iso-15-keto PGF2α is supplied with HPLC purity of 98.9% (Cayman Chemical Certificate of Analysis) [3].

Immunoassay specificity Biomarker validation Analytical chemistry

Vasoconstrictor Efficacy: pD2 5.8 Versus 8-iso-PGF2α EC50 2.1-50 nM

8-iso-15-keto PGF2α produces vasoconstriction of rat isolated thoracic aorta with a pD2 of 5.8 (EC50 ≈ 1.6 μM) acting via the TP receptor, and additionally mediates weak relaxation at high concentrations . In contrast, the parent 8-iso-PGF2α is a potent vasoconstrictor with EC50 values of 2.1 nM in porcine retinal vessels and 31–54 nM in brain microvessels, representing approximately 30- to 760-fold greater potency [1][2]. The enzymatically-derived 15-keto-PGF2α is 10-fold less active than PGF2α in decreasing rabbit intraocular pressure and exhibits minimal vasoactivity [3]. This potency hierarchy (8-iso-PGF2α >> 8-iso-15-keto PGF2α > 15-keto-PGF2α) demonstrates that C-15 oxidation substantially attenuates but does not abolish TP receptor-mediated vasoconstriction, preserving partial agonism with a defined pD2 value.

Vascular pharmacology Isoprostane bioactivity TP receptor partial agonism

Optimal Procurement and Research Applications for 8-iso-15-keto Prostaglandin F2α


LC-MS/MS Method Development and Validation for Oxidative Stress Biomarker Quantification

8-iso-15-keto PGF2α serves as an essential analytical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify 8-iso-PGF2α and its primary circulating metabolite in plasma and urine. The compound's distinct retention time and mass spectral profile (M-H: 351.2; M+Cl: 387.2) [1] enable chromatographic separation from parent 8-iso-PGF2α and other isoprostane isomers. Method validation studies require authentic 8-iso-15-keto PGF2α to establish linearity, accuracy, precision, and limit of quantification for this specific analyte, as immunoassays exhibit minimal cross-reactivity with 15-keto metabolites (1.7% for the 13,14-dihydro analog) [2] and therefore cannot substitute for mass spectrometry-based quantification.

Pharmacological Studies of Partial Thromboxane Receptor Agonism

Investigators studying biased signaling or partial agonism at the thromboxane (TP) receptor utilize 8-iso-15-keto PGF2α as a tool compound with defined partial agonist activity (pD2 = 5.8 on rat thoracic aorta) . Unlike the full agonist U-46619 (EC50 2.5–35 nM) which elicits maximal receptor activation, 8-iso-15-keto PGF2α produces submaximal vasoconstriction and weak relaxation at high concentrations , enabling dissection of signaling pathways that are selectively engaged by partial versus full TP receptor occupancy. This application is particularly relevant for cardiovascular and pulmonary research where isoprostane metabolites may act as endogenous modulators of TP receptor tone.

Isoprostane Metabolism and Pharmacokinetic Studies

8-iso-15-keto PGF2α is a critical reference standard for tracing isoprostane metabolic pathways and constructing pharmacokinetic models of 8-iso-PGF2α disposition. At 1.5 minutes following intravenous 8-iso-PGF2α administration in rabbits, 8-iso-15-keto PGF2α constitutes 19% of plasma radioactivity, declining to 2% by 20 minutes as β-oxidized metabolites predominate (88%) [3]. Procurement of authentic 8-iso-15-keto PGF2α enables spiking experiments to validate extraction recovery, assess matrix effects, and calibrate quantitative assays for this transient early-phase metabolite, which cannot be reliably distinguished from parent compound using immunoassay-based detection methods.

Isoprostane Receptor Binding and Structure-Activity Relationship Studies

Research investigating the structural determinants of F2-isoprostane receptor recognition employs 8-iso-15-keto PGF2α as a comparator to evaluate how C-15 oxidation modulates receptor binding affinity and functional activity. The parent 8-iso-PGF2α binds to a distinct isoprostane receptor on rat aortic smooth muscle cells with a Kd of 31.8 ± 5.7 nM [4]. Comparative binding studies using 8-iso-15-keto PGF2α versus 8-iso-PGF2α, 8-iso-13,14-dihydro-15-keto PGF2α (weak platelet aggregation inhibitor, ineffective in 40% of donors), and 15-keto-PGF2α (minimal bioactivity) provide insight into the pharmacophore requirements for isoprostane receptor engagement and the metabolic inactivation pathways that terminate oxidative stress signaling.

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